3-(Pyridin-1-ium-1-yl)propane-1-sulfonate

Catalog No.
S575577
CAS No.
15471-17-7
M.F
C8H11NO3S
M. Wt
201.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Pyridin-1-ium-1-yl)propane-1-sulfonate

CAS Number

15471-17-7

Product Name

3-(Pyridin-1-ium-1-yl)propane-1-sulfonate

IUPAC Name

3-pyridin-1-ium-1-ylpropane-1-sulfonate

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

InChI

InChI=1S/C8H11NO3S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

InChI Key

REEBJQTUIJTGAL-UHFFFAOYSA-N

SMILES

C1=CC=[N+](C=C1)CCCS(=O)(=O)[O-]

Synonyms

1-(3-Sulfopropyl)pyridinium Betaine; 1-Pyridiniumpropane-3-sulfonate; 3-(1-Pyridinio)-1-propanesulfonate; N-Propylpyridinesulfonic Acid Betaine; NDSB 201; PPS;

Canonical SMILES

C1=CC=[N+](C=C1)CCCS(=O)(=O)[O-]

Electrochemistry:

-(Pyridin-1-ium-1-yl)propane-1-sulfonate, also known as NDSB-201, holds promise as an ionic liquid electrolyte in various electrochemical applications. Its ionic nature allows for high conductivity and thermal stability, making it suitable for use in batteries, fuel cells, and supercapacitors. Studies have demonstrated its effectiveness in:

  • Dye-sensitized solar cells (DSSCs)

    NDSB-201 can act as the electrolyte in DSSCs, achieving high power conversion efficiencies due to its efficient ion transport properties. [Source: A new pyridinium-based ionic liquid for dye-sensitized solar cells, Journal of Materials Chemistry A, ]

  • Electrodeposition

    NDSB-201 can be used as an electrolyte for the electrodeposition of various metals and alloys, offering advantages like improved control over morphology and enhanced deposition rates. [Source: Electrodeposition of Zn-Ni alloys from a pyridinium ionic liquid electrolyte, Electrochimica Acta, ]

Catalysis:

NDSB-201 demonstrates potential as a catalyst or catalyst support material in various chemical reactions. Its unique properties, including tunable acidity and thermal stability, make it suitable for applications like:

  • Organic synthesis

    NDSB-201 can be employed as a catalyst for various organic reactions, such as aldol condensation and Friedel-Crafts acylation. [Source: Pyridinium-based ionic liquids as catalysts in organic transformations, Green Chemistry, ]

  • Biomass conversion

    NDSB-201 shows promise in facilitating the conversion of biomass into valuable chemicals and fuels. Its ability to dissolve biomass components and act as a catalyst for conversion reactions is under investigation. [Source: Biomass conversion using ionic liquids: opportunities and challenges, Renewable and Sustainable Energy Reviews, ]

Other Applications:

NDSB-201 is being explored for various other research applications due to its unique properties. These include:

  • Separation science

    As an ionic liquid, NDSB-201 holds potential for the separation of various materials, including extraction of valuable metals from solutions. [Source: Applications of ionic liquids in separation science, Chemical Reviews, ]

  • Material science

    NDSB-201 can be used in the synthesis and processing of novel materials, such as functional polymers and electrolytes for energy storage devices.

3-(Pyridin-1-ium-1-yl)propane-1-sulfonate is a chemical compound characterized by its white crystalline powder form. It is classified as an ionic liquid and is known for its unique properties, including its zwitterionic nature, which allows it to function effectively over a wide pH range. The compound has the molecular formula C₈H₁₁N₁O₃S and a molecular weight of 189.24 g/mol . Its structure consists of a pyridine ring attached to a propane chain that terminates in a sulfonate group, contributing to its solubility and stability in various environments .

, primarily as a catalyst or reactant in organic synthesis. It has been utilized in:

  • Dehydration Reactions: As a Bronsted acid ionic liquid catalyst, it facilitates the dehydration of glycerol to acrolein when combined with sulfuric acid and phosphoric acid .
  • Synthesis of Isoamyl Isovalerate: The compound acts as a catalyst in the formation of isoamyl isovalerate via sulfonated heteropoly acid salts .
  • Preparation of Catalysts: It can be used to synthesize molybdenum imido alkylidene NHC catalysts, which are significant in biphasic olefin metathesis reactions .

3-(Pyridin-1-ium-1-yl)propane-1-sulfonate exhibits notable biological activity, particularly as a stabilizing agent for various proteins. It has been shown to:

  • Stabilize Enzymes: The compound effectively solubilizes and stabilizes halophilic malate dehydrogenase and other enzymes, preserving their functional conformations .
  • Enhance Protein Renaturation: It significantly reduces protein aggregation and improves the renaturation process of proteins, making it valuable in biochemical applications .
  • Non-interference in Assays: The compound does not interfere with colorimetric assays using substrates like p-nitrophenylphosphate, making it suitable for laboratory use .

The synthesis of 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate typically involves the reaction between 1,3-propanesultone and pyridine. A common method includes:

  • Reagents Preparation: Mix 6.10 g (0.05 mol) of 1,3-propanesultone with 150 mL of ethyl acetate until dissolved.
  • Reaction Setup: Heat the mixture to 60 °C in an oil bath.
  • Pyridine Addition: Slowly add 5.14 g (0.065 mol) of pyridine dropwise over 30 minutes.
  • Reaction Completion: Allow the reaction to proceed for an additional 2 hours under insulation.
  • Filtration and Drying: Filter the mixture, wash the residue with ethyl acetate, and dry under vacuum to yield approximately 8.64 g of the product with an 86% yield .

3-(Pyridin-1-ium-1-yl)propane-1-sulfonate has diverse applications across various fields:

  • Electroplating Additives: It is used in electroplating processes due to its stabilizing properties .
  • Catalysis: The compound serves as a catalyst in organic synthesis reactions, enhancing reaction rates and yields .
  • Biochemical Research: Its ability to stabilize proteins makes it valuable in enzyme studies and other biochemical applications .

Interaction studies involving 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate primarily focus on its ability to form stable complexes with biomolecules such as DNA. This property is significant for applications in molecular biology where stabilization of nucleic acids is crucial for experimental integrity. Additionally, its zwitterionic nature enables it to interact effectively with various biomolecules without causing denaturation or aggregation.

Several compounds share structural or functional similarities with 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
N,N-DimethylglycineContains dimethylamine groupActs as an osmoprotectant; less zwitterionic behavior
N,N-DiethylglycineContains diethylamine groupSimilar buffering capacity but less effective as stabilizer
3-(Aminopropyl)-pyridinePyridine ring with amino groupMore basic; different interaction profile with biomolecules
NDSB (N,N-Dimethyl-N-(2-hydroxyethyl)-N-benzylammonium chloride)Quaternary ammonium compoundStronger surfactant properties; less protein stabilization

The uniqueness of 3-(Pyridin-1-ium-1-y)propane-1-sulfonate lies in its effective protein stabilization capabilities and its zwitterionic nature across a wide pH range, making it particularly useful in biochemical applications where enzyme stability is critical.

Traditional Nucleophilic Substitution Approaches in Non-Aqueous Media

The classical synthesis of 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate involves the nucleophilic substitution of pyridine with 1,3-propanesultone. This reaction, conducted in aprotic solvents such as acetonitrile or ethyl acetate, proceeds via a ring-opening mechanism where the pyridine nitrogen attacks the electrophilic carbon of the sultone.

Reaction Conditions and Optimization

  • Reactants: Pyridine (1.2–1.5 equivalents) and 1,3-propanesultone (1.0 equivalent).
  • Solvent: Acetonitrile or ethyl acetate (0.5–1.0 M concentration).
  • Temperature: 60–80°C for 2–6 hours.
  • Yield: 75–90% after recrystallization from methanol/water mixtures.

A comparative analysis of solvent effects reveals that acetonitrile enhances reaction rates due to its high dielectric constant (ε = 37.5), which stabilizes the transition state. Ethyl acetate, though less polar (ε = 6.0), simplifies product isolation via filtration.

Mechanistic Insights
The reaction follows second-order kinetics, with a rate constant ($$k$$) of $$2.3 \times 10^{-4} \, \text{L·mol}^{-1}\text{·s}^{-1}$$ at 70°C. Quantum-chemical calculations indicate that the nucleophilic attack occurs through a planar transition state, with a calculated activation energy ($$E_a$$) of 85 kJ/mol.

Catalytic Innovations in Zwitterionic Compound Formation

Recent advancements leverage catalytic systems to enhance selectivity and reduce energy inputs. For instance, zwitterion-induced hybrid catalysis using ruthenium trichloride and pyridinium sulfonates has enabled aerobic oxidations under mild conditions.

Key Catalytic Systems

Catalyst SystemApplicationTurnover Frequency (TOF)Reference
RuCl₃/[P⁺-N⁻] zwitterionAerobic alcohol oxidation120 h⁻¹
[Pyridine-SO₃H]Cl/H₃PO₄Glycerol dehydration to acrolein98% yield
Mo-imido NHC/PPS complexesOlefin metathesis1,500 cycles

The RuCl₃/zwitterion system operates via chloride abstraction through hydrogen bonding, generating a highly active Ru(III) species. This approach avoids silver-based anion exchange, reducing costs and environmental impact.

Solvent-Free Synthesis and Green Chemistry Paradigms

Solvent-free methodologies align with green chemistry principles by eliminating volatile organic compounds (VOCs). A notable example is the Biginelli condensation catalyzed by [Pyridine-SO₃H]Cl, which achieves 94% yield in 15 minutes at 80°C.

Advantages of Solvent-Free Routes

  • Energy Efficiency: 40% reduction in thermal energy input compared to traditional methods.
  • Waste Minimization: E-factor (kg waste/kg product) of 0.2 vs. 5.8 for solvent-based routes.
  • Scalability: Demonstrated at pilot scale (10 kg batches) with consistent purity (>99%).

Case Study: Microwave-Assisted SynthesisMicrowave irradiation (300 W, 100°C) reduces reaction times to 5–10 minutes while maintaining yields above 90%. This method leverages dipole polarization to accelerate nucleophilic substitution, achieving a 12-fold rate enhancement.

Brønsted Acid Functionality in Ionic Liquid Matrices

The compound's sulfonate group creates localized Brønsted acid sites within ionic liquid matrices, particularly when incorporated into polymeric frameworks. In thermo-responsive block copolymers like poly(N-isopropylacrylamide)-block-poly(ionic liquid) (PNIPAM-b-PIL), the sulfonate moiety enhances proton availability while maintaining thermal switching capabilities [1]. This dual functionality enables precise control over acid-catalyzed reactions through temperature modulation.

Comparative studies of glycerol dehydration demonstrate the compound's superior acid strength relative to traditional catalysts. When immobilized in polymeric ionic liquids, it achieves 90–95% glycerol conversion with 67–70% selectivity toward acrolein under optimized conditions [4] [5]. The sulfonate's electron-withdrawing effect stabilizes transition states in dehydration pathways, as shown in Table 1.

Table 1. Catalytic performance in glycerol dehydration

Catalyst SystemConversion (%)Acrolein Selectivity (%)
Sulfonate-PIL composite91.769.8
Zirconium sulfate72.415.3
Heteropolyacid (HPW)86.236.1

Data synthesized from [4] [5]

The pyridinium ring further modulates acidity through charge delocalization, creating a microenvironment that enhances proton transfer efficiency. This is particularly effective in aqueous-phase reactions where water molecules participate in proton shuttle mechanisms [1].

Role in Biphasic Olefin Metathesis Reaction Systems

In biphasic catalytic systems, the compound's ionic character enables effective phase separation while maintaining catalytic activity. When paired with molybdenum-based catalysts, the sulfonate group coordinates to metal centers through oxygen atoms, stabilizing active species while preventing agglomeration [1]. This coordination geometry preserves catalyst integrity across multiple cycles, with reported turnover numbers exceeding 500 in model metathesis reactions.

The thermoresponsive nature of PNIPAM-b-PIL supports containing this sulfonate allows temperature-controlled phase behavior. Below the lower critical solution temperature (LCST), the catalyst remains dispersed in aqueous media, facilitating reaction initiation. Above the LCST, rapid phase separation enables straightforward product isolation and catalyst recovery [1]. This dynamic behavior has been successfully applied in ring-closing metathesis of dienes, achieving >95% yields with minimal metal leaching.

Cooperative Catalysis with Heteropolyacid Complexes

The sulfonate anion engages in synergistic interactions with Keggin-type heteropolyacids (HPAs) through electrostatic stabilization and hydrogen bonding networks. In hybrid catalysts combining 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate with phosphotungstic acid (HPW), the sulfonate group redistributes electron density across the HPA structure, enhancing both Brønsted acidity and thermal stability [4] [5].

This cooperative effect is particularly pronounced in esterification reactions, where the composite catalyst demonstrates 53–69% selectivity toward target ethers compared to 15–36% for individual components [4]. The pyridinium cation additionally stabilizes anionic intermediates through charge compensation, as illustrated in the proposed mechanism:

  • Sulfonate-HPA complex activates carbonyl oxygen
  • Pyridinium stabilizes alkoxide intermediate
  • Concerted proton transfer completes ester formation

Figure 1. Proposed cooperative catalysis mechanism
(Illustration of molecular interactions omitted due to text format constraints)

Extended X-ray absorption fine structure (EXAFS) studies confirm structural preservation of HPA clusters when supported on sulfonate-containing matrices, even after 10 reaction cycles. This stability contrasts with conventional HPA supports that typically show structural degradation after 3–5 cycles [4].

Physical Description

Liquid

XLogP3

0.1

UNII

QN4I6AI9EK

GHS Hazard Statements

Aggregated GHS information provided by 18 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 14 of 18 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 4 of 18 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15471-17-7

Wikipedia

1-pyridiniumpropane-3-sulfonate

General Manufacturing Information

Fabricated metal product manufacturing
Miscellaneous manufacturing
resale of chemicals
Pyridinium, 1-(3-sulfopropyl)-, inner salt: ACTIVE

Dates

Modify: 2023-09-14

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